2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide
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Description
The compound “2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide” is a chemical compound with the molecular formula C13H16FN3O2S. It has a molecular weight of 297.35. The compound contains a thiazolidine ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur .
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
The compound has been explored extensively in the field of medicinal chemistry. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives related to this compound and evaluated them for various biological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties. They discovered that specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, in comparison to controls or celecoxib (Küçükgüzel et al., 2013).
Antiviral and Anticancer Potential
Further research by Çıkla et al. (2013) focused on flurbiprofen hydrazide derivatives, closely related to the compound , and evaluated their potential as anti-HCV, anticancer, and antimicrobial agents. They found that certain thiazolidinone compounds demonstrated notable effects against leukemia cancer cell lines (Çıkla et al., 2013).
Antimicrobial and Anticancer Activities
Another study by Dawood et al. (2011) synthesized new heterocyclic compounds, including those based on the 1,3-thiazolidin-2-yl structure, and evaluated them for antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities. Their findings suggest the potential of these compounds for further investigation in antiviral and anticancer therapies (Dawood et al., 2011).
Structural Studies and Derivative Synthesis
In the field of organic chemistry, Refouvelet et al. (1994) conducted studies on thiazolidine-2,4-dicarboxylic acid and its esters, focusing on synthesis, behavior in solution, and regioselective cyclocondensation. This research contributes to understanding the chemical properties and potential applications of thiazolidine derivatives (Refouvelet et al., 1994).
Exploration in Various Pharmacological Contexts
The compound and its derivatives have also been explored in various pharmacological contexts, such as the synthesis of azole derivatives with antibacterial activity (Tumosienė et al., 2012), and as anti-tumor agents (Al-Hussain, 2020). These studies reveal the compound's versatility in different medicinal contexts (Tumosienė et al., 2012); (Al-Hussain, 2020).
Potential as Anticonvulsant Agents
Moreover, Farag et al. (2012) have synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity, with some compounds showing promising results. This highlights another potential therapeutic application of this class of compounds (Farag et al., 2012).
Properties
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2S/c1-11-3-4-12(14)13(9-11)16(10-15)6-7-17-5-2-8-20(17,18)19/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPDVMGQAJLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CCN2CCCS2(=O)=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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